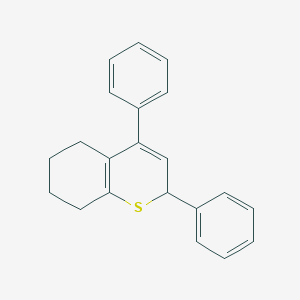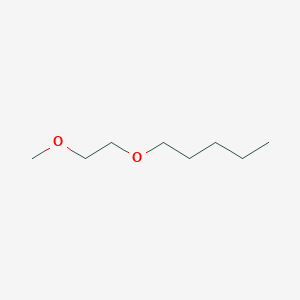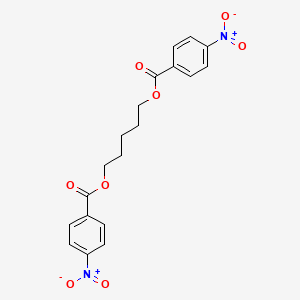
Methylenedinaphthalenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylenedinaphthalenesulfonic acid is a chemical compound that belongs to the class of sulfonic acids. It is characterized by the presence of two naphthalene rings connected by a methylene bridge, with sulfonic acid groups attached to the naphthalene rings. This compound is known for its unique chemical properties and its applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Methylenedinaphthalenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of naphthalene derivatives. The reaction typically involves the use of sulfur trioxide or oleum as the sulfonating agents. The reaction conditions, such as temperature and concentration of the sulfonating agent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where naphthalene is reacted with sulfur trioxide in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through various techniques such as crystallization or distillation to obtain the desired purity.
化学反应分析
Types of Reactions: Methylenedinaphthalenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the sulfonic acid groups under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthalenesulfonates.
科学研究应用
Methylenedinaphthalenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: this compound derivatives have been explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of methylenedinaphthalenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Methylenedinaphthalenesulfonic acid can be compared with other similar compounds, such as:
Naphthalenesulfonic acid: This compound has a similar structure but lacks the methylene bridge. It has different chemical properties and applications.
Benzene sulfonic acid: This compound has a simpler structure with only one benzene ring. It is used in different industrial applications compared to this compound.
Toluene sulfonic acid: This compound has a toluene ring instead of naphthalene. It is commonly used as a catalyst in organic synthesis.
This compound is unique due to its dual naphthalene rings and methylene bridge, which confer distinct chemical properties and reactivity compared to other sulfonic acids.
属性
CAS 编号 |
25377-91-7 |
|---|---|
分子式 |
C21H16O6S2 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
4-[(4-sulfonaphthalen-1-yl)methyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14(16-5-1-3-7-18(16)20)13-15-10-12-21(29(25,26)27)19-8-4-2-6-17(15)19/h1-12H,13H2,(H,22,23,24)(H,25,26,27) |
InChI 键 |
LOVAOFAFMFWSKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)CC3=CC=C(C4=CC=CC=C34)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


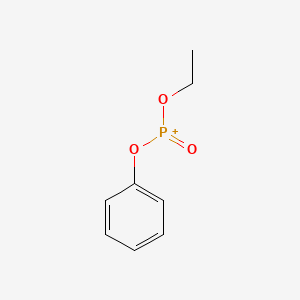

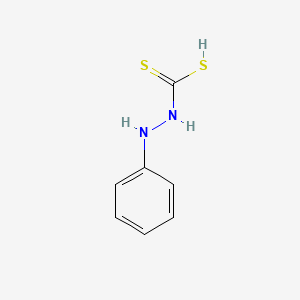
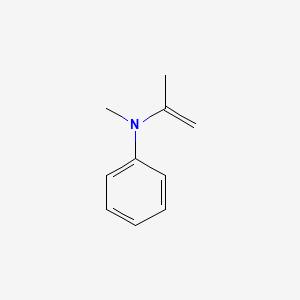
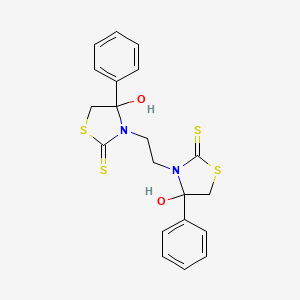

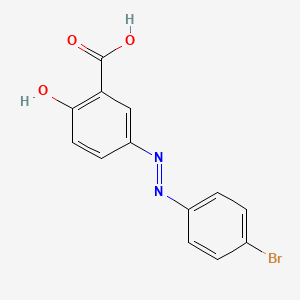
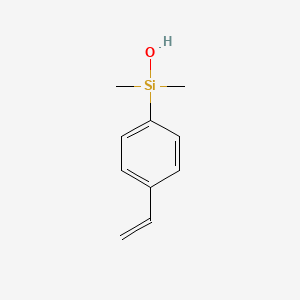
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)

